
Butylsilane
Übersicht
Beschreibung
Butylsilane is a chemical compound with the molecular formula C4H12Si . It is a colorless liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Butylsilane is represented by the formula C4H12Si . It has a molecular weight of 88.22 .
Physical And Chemical Properties Analysis
Butylsilane has a density of 0.68 g/mL at 20 °C (lit.) and a boiling point of 56.7 °C (lit.) . It has a refractive index of n20/D 1.392 .
Wissenschaftliche Forschungsanwendungen
Surfactants
Butylsilicon, as a small-molecule silicone surfactant, has superior properties such as wettability, ductility, and permeability . It outperforms polymeric silicone surfactants in terms of surface activity, emulsification, wetting, foaming, and other areas .
Agricultural Synergism
Silicone surfactants, including Butylsilicon, have demonstrated enormous potential in agricultural synergism . They can enhance the effectiveness of pesticides, herbicides, and other agricultural treatments.
Drug Delivery
Butylsilicon surfactants can be used in drug delivery systems . Their unique properties can enhance the delivery of therapeutic agents to targeted cells or tissues.
Mineral Flotation
In the field of mineral processing, Butylsilicon surfactants can be used in mineral flotation . They can help in the separation of valuable minerals from ores.
Enhanced Oil Recovery
Butylsilicon surfactants can be used in enhanced oil recovery . They can improve the efficiency of oil extraction from reservoirs.
Separation and Extraction
Butylsilicon surfactants have applications in separation and extraction processes . They can be used to separate different components in a mixture.
Foam Fire-Fighting
Butylsilicon surfactants can be used in foam fire-fighting . They can enhance the performance of fire-fighting foams.
Nanoparticle Dispersion and Stabilization
Butylsilicon can be used for the dispersion and stabilization of nanoparticles . It can transfer nanoparticles from aqueous to organic solutions, maintaining their size and shape throughout the reaction .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAYJSRSQODHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422857 | |
| Record name | Butylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylsilicon | |
CAS RN |
1600-29-9 | |
| Record name | Butylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Butylsilane?
A1: Butylsilane has the molecular formula C4H12Si and a molecular weight of 88.22 g/mol.
Q2: Is there any spectroscopic data available for Butylsilane?
A2: Yes, Butylsilane has been characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. [, , ]
Q3: Is Butylsilane stable under ambient conditions?
A3: Butylsilane is a flammable liquid and should be handled with care. It is moisture sensitive and should be stored under inert conditions. []
Q4: What are the main applications of Butylsilane?
A5: Butylsilane serves as a precursor for chemical vapor deposition (CVD) of silicon-containing materials, particularly in the production of silicon carbide (SiC). [, ] It is also utilized in organic synthesis as a reducing agent, especially for the preparation of silicon-containing polymers. [, , , ]
Q5: How is Butylsilane used in the synthesis of polysilanes?
A6: Butylsilane can be polymerized to form poly(di-n-butylsilane) (PDBS), a polymer with unique electronic and optical properties. This polymerization is typically initiated by transition metal catalysts. [, , ]
Q6: What are the advantages of using Butylsilane in chemical vapor deposition (CVD)?
A7: Butylsilane, especially di-tert-butylsilane, enables the deposition of silicon carbide at relatively low temperatures compared to other precursors. [, ] This is advantageous for applications sensitive to high temperatures.
Q7: Are there any specific applications of poly(di-n-butylsilane) (PDBS)?
A8: PDBS exhibits interesting properties like thermochromism and photoconductivity. This makes it potentially useful for applications in sensors, light-emitting diodes, and nonlinear optical devices. [, ]
Q8: Have there been any computational studies on Butylsilane and its derivatives?
A9: Yes, computational methods, like molecular dynamics simulations and density functional theory (DFT) calculations, have been employed to investigate the conformational properties and electronic structures of Butylsilane-based polymers, including PDBS. [, ] These studies contribute to the understanding of their structure-property relationships.
Q9: How does the length of the alkyl chain in alkylsilanes affect their properties?
A10: Increasing the length of the alkyl chain in alkylsilanes generally leads to changes in their physical properties, such as melting point and boiling point. It also influences the conformational preferences of the corresponding polysilanes. [, , ] For instance, poly(di-n-hexylsilane) adopts a different conformation compared to PDBS due to the longer hexyl side chains. []
Q10: What are the stability concerns related to Butylsilane and its derivatives?
A11: Butylsilane is susceptible to hydrolysis in the presence of moisture, forming silanols and hydrogen gas. [] This instability necessitates storage under anhydrous conditions. Additionally, polysilanes like PDBS are known to undergo photodegradation upon exposure to UV light, which can limit their long-term stability in certain applications. []
Q11: What is known about the environmental impact of Butylsilane and its derivatives?
A12: While specific data on the environmental fate and ecotoxicological effects of Butylsilane might be limited, it's essential to handle it responsibly due to its flammability and potential to release volatile organic compounds. For polysilanes, their degradation products and potential environmental impact should be carefully assessed, especially for applications involving their release into the environment. []
Q12: Are there any strategies to mitigate the environmental risks associated with Butylsilane and its derivatives?
A13: Proper handling and storage practices are crucial to prevent accidental releases of Butylsilane. Using appropriate personal protective equipment and ensuring adequate ventilation during handling are essential safety measures. [] For polysilanes, exploring biodegradable alternatives or developing strategies for their controlled degradation and recycling could help minimize their environmental impact. []
Q13: What are some key tools and resources used in Butylsilane research?
A13: Research on Butylsilane and related compounds utilizes a range of techniques and resources, including:
- Spectroscopic methods such as NMR and IR spectroscopy for structural characterization. [, , ]
- Chromatographic techniques like gas chromatography (GC) and size exclusion chromatography (SEC) for analyzing reaction mixtures and determining polymer molecular weight distributions. [, ]
- Thermal analysis methods like differential scanning calorimetry (DSC) for studying thermal transitions in polymers. []
- Microscopy techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) for investigating the morphology of thin films and nanostructures. [, ]
- Computational chemistry software for performing molecular mechanics, quantum chemical calculations, and molecular dynamics simulations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
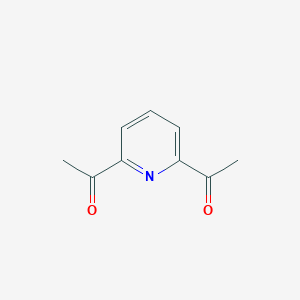

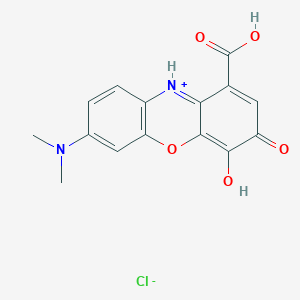
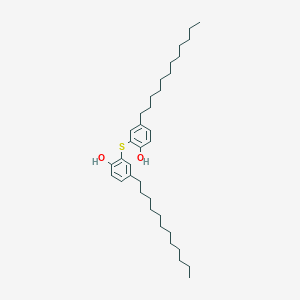
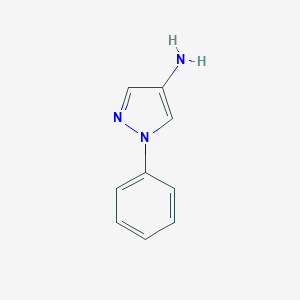
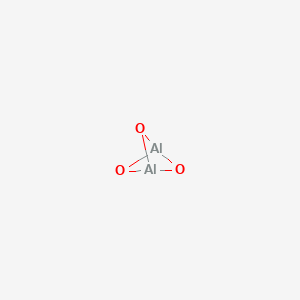




![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
